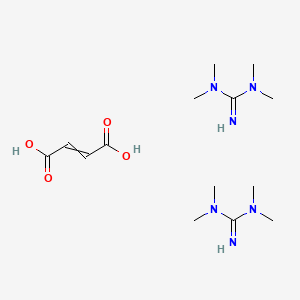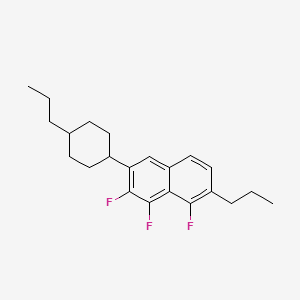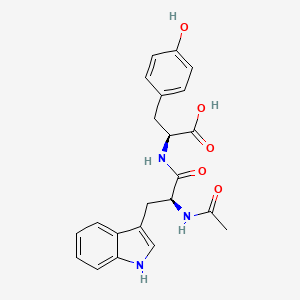![molecular formula C16H20O2 B14187198 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol CAS No. 893752-13-1](/img/structure/B14187198.png)
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a tert-butyl group at the 3-position and a hydroxyl group at the 2-position of the dibenzofuran structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Dibenzofuran Core: The dibenzofuran core can be partially reduced to form the tetrahydrodibenzo[b,d]furan structure using hydrogenation or other reducing agents.
Hydroxylation: The hydroxyl group can be introduced at the 2-position through selective hydroxylation reactions, such as the use of hydroxylating agents like osmium tetroxide or via directed ortho-metalation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to fully saturate the dibenzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl and hydroxyl groups.
2-Hydroxydibenzofuran: Similar structure but lacks the tert-butyl group.
3-tert-Butyldibenzofuran: Similar structure but lacks the hydroxyl group.
Uniqueness
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is unique due to the combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
893752-13-1 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-tert-butyl-5a,6,7,8-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h6,8-9,14,17H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
IOEKXMVHAIWOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C2C3=CCCCC3OC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)




![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



